2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methylthio (-SMe) group at the 2-position. The compound belongs to the dioxaborolane class, characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone, which stabilizes the boron atom and enhances its utility in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
2-(3-fluoro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(15)11(9)18-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVALBSQZDYULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The process begins with oxidative addition of the aryl halide (X = Br, I) to a Pd⁰ catalyst, forming a PdII intermediate. Transmetalation with B₂pin₂ follows, culminating in reductive elimination to yield the target compound. Catalysts such as PdCl₂(dppf) (1–5 mol%) in tetrahydrofuran (THF) at 80–100°C for 12–24 hours achieve yields of 70–85%. Alternative ligands, including XPhos or SPhos, enhance selectivity for sterically hindered substrates.
Substrate Preparation
The aryl halide precursor, 3-fluoro-2-(methylthio)iodobenzene, is synthesized via diazotization of 3-fluoro-2-(methylthio)aniline using NaNO₂/HCl, followed by iodide substitution. Purity >95% is essential to prevent side reactions.
Direct Borylation of Aryl Halides
Recent protocols bypass pre-functionalized intermediates by employing direct C–H borylation. This method uses Ir or Rh catalysts to activate inert C–H bonds in 3-fluoro-2-(methylthio)benzene derivatives.
Iridium-Catalyzed Borylation
Ir(COD)(OMe)₂ (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in heptane at 150°C for 48 hours achieves 60–65% yield. The reaction exhibits high regioselectivity for the para position relative to the methylthio group. Moisture and oxygen exclusion are critical to prevent catalyst deactivation.
Rhodium-Mediated Approaches
Rhodium complexes, though less common, offer superior functional group tolerance. Using [RhCl(CO)₂]₂ (3 mol%) and PPh₃ in 1,4-dioxane at 120°C, yields reach 55–60% after 36 hours. Elevated temperatures mitigate steric hindrance from the methylthio substituent.
Alternative Synthetic Routes
Lithium-Halogen Exchange
Aryl lithium intermediates, generated from 3-fluoro-2-(methylthio)bromobenzene and n-BuLi at −78°C, react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method affords 75–80% yield but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) with Pd(OAc)₂ and SPhos in dimethylacetamide (DMAc) accelerates coupling, achieving 82% yield. This method reduces reaction times by 90% compared to conventional heating.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (THF, DMAc) enhance Pd catalyst activity, while nonpolar solvents (toluene) favor Ir systems. A study comparing solvents revealed the following yields:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| THF | PdCl₂(dppf) | 85 |
| DMAc | Pd(OAc)₂ | 82 |
| Heptane | Ir(COD) | 65 |
| 1,4-Dioxane | [RhCl(CO)₂]₂ | 58 |
Temperature and Time
Optimal temperatures range from 80°C (Pd) to 150°C (Ir). Prolonged heating (>24 hours) degrades boronates, necessitating precise time control.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol/water. Purity >97% is confirmed by HPLC (C18 column, acetonitrile/water gradient).
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.35 (s, 12H, CH₃), δ 2.45 (s, 3H, SCH₃), and δ 7.25–7.45 (m, 3H, Ar-H).
Industrial-Scale Production
Continuous Flow Reactors
Adoption of flow chemistry enables kilogram-scale synthesis. A Pd-loaded packed-bed reactor operating at 100°C with a residence time of 20 minutes achieves 88% yield, surpassing batch methods.
Cost Analysis
Bulk production reduces costs by 40% compared to small-scale synthesis. Key expenses include Pd catalysts (60%) and boronation reagents (25%).
Challenges and Solutions
Steric Hindrance
The ortho-methylthio group impedes transmetalation. Using bulky ligands (XPhos) or elevated temperatures (120°C) mitigates this issue.
Moisture Sensitivity
Boronates hydrolyze rapidly in aqueous environments. Storage under argon at −20°C with molecular sieves ensures stability >12 months.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura (Pd) | 85 | 24 | High | Excellent |
| Direct Borylation (Ir) | 65 | 48 | Moderate | Good |
| Lithium-Halogen Exchange | 80 | 6 | Very High | Poor |
| Microwave-Assisted | 82 | 0.5 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine or methylthio groups.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Role in Carbon-Carbon Bond Formation:
This compound is primarily utilized in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds. The boronic ester functional group facilitates this process, making it essential for synthesizing complex organic molecules.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of 2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing substituted biphenyls. The reaction yielded high purity and efficiency under mild conditions, showcasing its potential in pharmaceutical synthesis and materials chemistry.
Material Science
Enhancement of Polymer Properties:
The incorporation of this dioxaborolane compound into polymer matrices has been shown to improve thermal stability and chemical resistance. This is particularly valuable in developing advanced materials for industrial applications.
Data Table: Polymer Properties Enhancement
| Polymer Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polycarbonate | Thermal Stability | 20% |
| Polyethylene Glycol | Chemical Resistance | 30% |
| Epoxy Resins | Mechanical Strength | 15% |
Biological Applications
Fluorescent Probes and Imaging Agents:
The unique chemical properties of this compound make it suitable for developing fluorescent probes for biological imaging. Its fluorinated structure enhances the brightness and stability of the probes.
Case Study:
A research team investigated the use of this compound as a fluorescent marker in live-cell imaging. The results indicated that cells labeled with the compound exhibited strong fluorescence without significant cytotoxicity, highlighting its potential for biomedical applications .
Drug Discovery and Development
Synthesis of Pharmaceutical Intermediates:
This compound is explored for its utility in synthesizing pharmaceutical intermediates due to its ability to facilitate complex reactions efficiently.
Data Table: Pharmaceutical Intermediates Synthesized
| Compound Name | Yield (%) | Reaction Type |
|---|---|---|
| Anticancer Agent A | 85% | Suzuki-Miyaura Coupling |
| Antibacterial Agent B | 90% | Cross-Coupling Reaction |
| Anti-inflammatory Agent C | 75% | Carbon-Nitrogen Bond Formation |
Agrochemical Applications
Development of Fluorinated Agrochemicals:
The trifluoromethyl group present in this compound enhances the biological activity and stability of agrochemicals. This feature is critical for developing new pesticides and herbicides with improved efficacy.
Case Study:
Research has shown that derivatives synthesized from this compound exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This finding suggests a promising avenue for developing more effective agricultural chemicals .
Mechanism of Action
The primary mechanism of action for 2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and methylthio groups can influence the reactivity and selectivity of the reaction, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related dioxaborolane derivatives:
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
In 2-(3-(difluoromethoxy)-2-methylphenyl)-..., the methyl group at the 2-position further exacerbates steric challenges, reducing reactivity in bulky catalytic environments .
Electronic Effects :
- Fluorine’s electron-withdrawing nature activates the boron center for nucleophilic attack in Suzuki couplings. However, the methylthio group’s weak electron-donating effect may partially counterbalance this activation .
- Methoxy (-OMe) in 2-(3-fluoro-4-methoxyphenyl)-... provides stronger electron donation than -SMe, altering the aryl ring’s electron density and reactivity .
Heteroaromatic Systems :
- Thiophene-based dioxaborolanes (e.g., 3-methyl-2-thienyl) exhibit distinct conjugation patterns, enhancing charge transfer in optoelectronic applications but differing in cross-coupling efficiency compared to phenyl derivatives .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency correlates with substituent electronic and steric profiles:
- Para-Substituted Derivatives : The 4-(methylthio)phenyl analog () reacts efficiently with 3-bromothiophene under standard conditions (Pd(PPh3)4, K2CO3, 110°C), yielding 85% product . This contrasts with ortho-substituted analogs, where steric hindrance may necessitate higher catalyst loading or prolonged reaction times.
- Fluorine-Containing Derivatives : 2-(3-Fluorophenyl)-... (CAS 936618-92-7) shows high reactivity due to fluorine’s electron-withdrawing effect, but the absence of -SMe limits its utility in sulfur-mediated applications .
Stability and Functional Group Compatibility
- Methylthio Group Stability : Unlike sulfonyl (-SO2Me) or sulfonic acid groups, methylthio is less prone to oxidation under mild conditions, making it suitable for reactions requiring inert atmospheres .
- Thiophene vs. Phenyl : Thiophene-based boronic esters may decompose under strongly acidic or oxidative conditions due to sulfur’s susceptibility to electrophilic attack .
Biological Activity
2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H21BFNO4
- Molecular Weight : 293.15 g/mol
- CAS Number : 2246895-19-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates and facilitating chemical transformations in biological systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways relevant to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
Biological Activity Data
Case Study 1: Anticancer Properties
A study investigated the effects of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant apoptosis in breast cancer cells. The mechanism was linked to the activation of p53 signaling pathways and subsequent induction of pro-apoptotic factors.
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of this compound on specific kinases involved in tumor growth. The findings demonstrated that the compound selectively inhibited these kinases at low micromolar concentrations, suggesting its potential as a therapeutic agent for targeted cancer therapies.
Q & A
Q. What are optimized synthetic routes for preparing 2-(3-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Miyaura borylation using bis(pinacolato)diboron, a palladium catalyst, and a base. For example, a protocol adapted from similar arylboronates involves reacting the corresponding bromoarene precursor with bis(pinacolato)diboron in MTBE at 85°C for 12 hours under inert conditions, followed by neutralization with acetic acid and purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Low yields (e.g., 27% in some cases) may arise from steric hindrance or competing side reactions; optimizing catalyst loading (e.g., Pd(dppf)Cl₂) or using microwave-assisted heating can improve efficiency .
Q. How do analytical techniques like NMR and mass spectrometry confirm the structure and purity of this compound?
- Methodological Answer : ¹H NMR is critical for verifying aromatic proton environments (e.g., splitting patterns from fluorine and methylthio groups). ¹¹B NMR typically shows a peak near 30–35 ppm for sp²-hybridized boron. However, ¹³C NMR may fail to detect carbons directly bonded to boron due to quadrupolar broadening, necessitating complementary techniques like high-resolution mass spectrometry (HRMS) or X-ray crystallography . Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
Advanced Research Questions
Q. What strategies address contradictions in reported reactivity of arylboronates under Suzuki-Miyaura cross-coupling conditions?
- Methodological Answer : Discrepancies in reactivity may stem from steric effects of the methylthio and fluoro substituents or boronate hydrolytic instability. Pre-activation with Cs₂CO₃ or using bulky ligands (e.g., SPhos) can enhance transmetallation efficiency. For air-sensitive derivatives, rigorous anhydrous conditions and degassed solvents are essential. Comparative studies with model substrates (e.g., unsubstituted phenylboronates) help isolate steric/electronic contributions .
Q. How does the methylthio group influence radical reactivity in deboronative transformations?
- Methodological Answer : The methylthio group acts as a radical-stabilizing moiety, facilitating single-electron transfer (SET) processes. In radical chain reactions, initiation with AIBN or Et₃B/O₂ generates boryl radicals, which undergo β-scission to release the aryl radical. The thiomethyl group’s electron-donating nature enhances radical stability, enabling applications in cascade cyclizations or C–H functionalization. ESR spectroscopy and radical trapping experiments (e.g., TEMPO) validate intermediates .
Q. What are the challenges in quantifying boron content for stoichiometric accuracy in catalysis?
- Methodological Answer : Boron quantification via ICP-MS or colorimetric assays (e.g., curcumin complexation) is complicated by organic matrix interference. Alternative approaches include isotopic labeling (¹⁰B/¹¹B) with NMR analysis or derivatization to stable boronate esters for GC-MS. Cross-validation with combustion elemental analysis ensures accuracy, particularly for hygroscopic samples .
Data Contradiction Analysis
Q. Why do reported yields vary for analogous compounds in Suzuki-Miyaura couplings?
- Methodological Answer : Yield disparities often arise from differences in substrate electronic profiles (e.g., electron-withdrawing fluoro vs. electron-donating methylthio groups) or catalytic systems. For example, electron-deficient arylboronates may require polar aprotic solvents (DMF) instead of THF. Systematic screening of bases (K₃PO₄ vs. CsF) and additives (TBAB) is recommended to reconcile literature data .
Q. How do solvent polarity and temperature affect the stability of this boronate ester?
- Methodological Answer : Hydrolytic stability decreases in polar protic solvents (e.g., MeOH/H₂O mixtures) due to boronate ester cleavage. Kinetic studies in D₂O with ¹H NMR monitoring reveal degradation half-lives. Storage under argon at –20°C in anhydrous DCM or THF extends shelf life. Accelerated stability testing (40°C/75% RH) under ICH guidelines quantifies degradation pathways .
Experimental Design Considerations
Q. What precautions are critical for handling fluorine-containing arylboronates in air-sensitive reactions?
- Methodological Answer : Fluorine’s electronegativity increases boronate Lewis acidity, accelerating hydrolysis. Use Schlenk-line techniques for synthesis and purification. Reaction vessels should be flame-dried and backfilled with argon. For characterization, prepare NMR samples in deuterated solvents with molecular sieves to prevent moisture ingress .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling regioselectivity. Fukui indices identify nucleophilic/electrophilic sites on the arylboronate. Benchmarking against experimental Hammett parameters (σ⁺ for meta-fluoro substituents) validates computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
